hMAO-B-IN-3

Catalog No.
S12885068
CAS No.
M.F
C20H15NO4
M. Wt
333.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
hMAO-B-IN-3

Product Name

hMAO-B-IN-3

IUPAC Name

benzyl (2E,4E)-5-(1,3-benzodioxol-5-yl)-2-cyanopenta-2,4-dienoate

Molecular Formula

C20H15NO4

Molecular Weight

333.3 g/mol

InChI

InChI=1S/C20H15NO4/c21-12-17(20(22)23-13-16-5-2-1-3-6-16)8-4-7-15-9-10-18-19(11-15)25-14-24-18/h1-11H,13-14H2/b7-4+,17-8+

InChI Key

CLKKKMAMQMSUHK-AQHRCUNFSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC=C(C#N)C(=O)OCC3=CC=CC=C3

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C=C(\C#N)/C(=O)OCC3=CC=CC=C3

hMAO-B-IN-3 is a selective inhibitor of the enzyme monoamine oxidase B, which is involved in the metabolism of neurotransmitters such as dopamine. This compound has garnered attention due to its potential therapeutic implications in treating neurodegenerative diseases, particularly Parkinson's disease, where the regulation of dopamine levels is crucial. The structure of hMAO-B-IN-3 allows it to interact specifically with the active site of monoamine oxidase B, thus inhibiting its activity and potentially leading to increased levels of dopamine in the brain.

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  • Key Reactions: Common methods include Buchwald-Hartwig amination, which allows for the introduction of aryl groups into the compound structure.
  • Purification: After synthesis, compounds are purified using techniques such as column chromatography to isolate the desired product.
  • For example, one study reported synthesizing derivatives through a palladium-catalyzed reaction that yielded high-purity products suitable for biological testing .

    hMAO-B-IN-3 exhibits significant biological activity as a selective inhibitor of monoamine oxidase B. Studies have shown that it has a low IC50 value, indicating high potency in inhibiting enzyme activity. For instance, compounds related to hMAO-B-IN-3 have demonstrated IC50 values in the micromolar range, suggesting effective inhibition at relatively low concentrations . This selectivity for monoamine oxidase B over monoamine oxidase A is particularly beneficial for minimizing side effects associated with broader-spectrum inhibitors.

    hMAO-B-IN-3 has several potential applications:

    • Neurodegenerative Disease Treatment: Due to its ability to inhibit monoamine oxidase B, it may be used in therapies aimed at increasing dopamine levels in patients with Parkinson's disease.
    • Research Tool: It serves as a valuable tool for studying the role of monoamine oxidases in neurotransmitter metabolism and related disorders.
    • Drug Development: As a lead compound, hMAO-B-IN-3 may inspire further modifications to enhance efficacy and reduce side effects.

    Interaction studies involving hMAO-B-IN-3 have focused on its binding affinity and selectivity towards monoamine oxidase B compared to monoamine oxidase A. Techniques such as molecular docking simulations and kinetic assays have been employed to elucidate these interactions. For instance, docking studies revealed that specific structural features of hMAO-B-IN-3 favor its fit within the active site of monoamine oxidase B, promoting stronger inhibitory effects .

    Several compounds exhibit similar inhibitory activity against monoamine oxidases. Here are some notable examples:

    Compound NameSelectivityIC50 Value (µM)Unique Features
    hMAO-B-IN-3MAO-B~1.55High selectivity for MAO-B over MAO-A
    Chromone 3-CarboxamideMAO-BNanomolar rangeContains chromone structure; selective for MAO-B
    SafinamideMAO-A & MAO-B0.5 (MAO-B)Dual action; also acts as an anticonvulsant

    hMAO-B-IN-3 stands out due to its high specificity towards monoamine oxidase B and its unique structural characteristics that enhance binding affinity compared to other inhibitors.

    XLogP3

    4.1

    Hydrogen Bond Acceptor Count

    5

    Exact Mass

    333.10010796 g/mol

    Monoisotopic Mass

    333.10010796 g/mol

    Heavy Atom Count

    25

    Dates

    Last modified: 08-10-2024

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